Cas no 80166-90-1 (5-bromo-7-nitro-indoline)

5-bromo-7-nitro-indoline structure
5-bromo-7-nitro-indoline structure
Nome do Produto:5-bromo-7-nitro-indoline
N.o CAS:80166-90-1
MF:C8H7BrN2O2
MW:243.057380914688
MDL:MFCD00005708
CID:60191
PubChem ID:3018911

5-bromo-7-nitro-indoline Propriedades químicas e físicas

Nomes e Identificadores

    • 5-Bromo-7-nitroindoline
    • 5-Bromo-7-Nitro-2,3-dihydro-1H-indole
    • 5-bromo-7-nitro-2,3-dihydro-indole
    • Einecs 279-411-4
    • 1H-INDOLE, 5-BROMO-2,3-DIHYDRO-7-NITRO-
    • PubChem7507
    • 5-bromo-7-nitro-indoline
    • VXKXMHDXFLFIFI-UHFFFAOYSA-N
    • KM2019
    • SBB067124
    • 5-Bromo-7-nitroindoline, AldrichCPR
    • 5-BROMO-7-NITRO-1H INDOLINE
    • VI30476
    • TRA0046001
    • FCH1320216
    • RL05090
    • MB00171
    • BC003
    • DS-18246
    • A9946
    • MFCD00005708
    • 80166-90-1
    • B-8956
    • NS00060187
    • FT-0620152
    • DTXSID701001044
    • AC-27810
    • 5-bromo-7nitroindoline
    • SCHEMBL768764
    • CS-W008381
    • F10386
    • AKOS015834750
    • 5-Bromo-2,3-dihydro-7-nitro-1H-indole (ACI)
    • Indoline, 5-bromo-7-nitro- (7CI)
    • DB-056415
    • MDL: MFCD00005708
    • Inchi: 1S/C8H7BrN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h3-4,10H,1-2H2
    • Chave InChI: VXKXMHDXFLFIFI-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C2NCCC=2C=C(Br)C=1)=O
    • BRN: 1373199

Propriedades Computadas

  • Massa Exacta: 241.96900
  • Massa monoisotópica: 241.969
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 219
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 57.8
  • XLogP3: 2.5

Propriedades Experimentais

  • Cor/Forma: Pale yellow crystal
  • Densidade: 1.7040
  • Ponto de Fusão: 133-136°C
  • Ponto de ebulição: 344.2 °C at 760 mmHg
  • Ponto de Flash: 162 °C
  • Índice de Refracção: 1.64
  • Coeficiente de partição da água: Insoluble in water.
  • PSA: 57.85000
  • LogP: 2.98650

5-bromo-7-nitro-indoline Informações de segurança

5-bromo-7-nitro-indoline Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-bromo-7-nitro-indoline Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Ambeed
A394432-10g
5-Bromo-7-nitroindoline
80166-90-1 97%
10g
$99.0 2025-03-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B56460-250mg
5-Bromo-7-nitroindoline
80166-90-1 97%
250mg
¥79.0 2022-04-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT0213-5G
5-bromo-7-nitro-indoline
80166-90-1 97%
5g
¥ 1,676.00 2023-04-13
Chemenu
CM148099-5g
5-Bromo-7-nitroindoline
80166-90-1 95%+
5g
$119 2024-07-23
eNovation Chemicals LLC
D684226-1G
5-bromo-7-nitro-indoline
80166-90-1 97%
1g
$110 2023-09-03
TRC
B705530-500mg
5-Bromo-7-Nitroindoline
80166-90-1
500mg
$ 70.00 2022-06-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011286-1g
5-bromo-7-nitro-indoline
80166-90-1 98%
1g
¥150 2024-05-21
TRC
B705530-2.5g
5-Bromo-7-Nitroindoline
80166-90-1
2.5g
$ 275.00 2022-06-06
Chemenu
CM148099-25g
5-Bromo-7-nitroindoline
80166-90-1 95%+
25g
$468 2021-08-05
Ambeed
A394432-5g
5-Bromo-7-nitroindoline
80166-90-1 97%
5g
$76.0 2025-03-05

5-bromo-7-nitro-indoline Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Hexylamine Solvents: Chloroform-d ;  90 min
Referência
Optically Induced Linking of Protein and Nanoparticles to Gold Surfaces
Moth-Poulsen, Kasper; et al, Bioconjugate Chemistry, 2010, 21(6), 1056-1061

Método de produção 2

Condições de reacção
1.1 Reagents: Trifluoroacetic acid ,  Sodium nitrate ;  0 °C; 30 min, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, rt
Referência
A rapid and clean synthetic approach to cyclic peptides via micro-flow peptide chain elongation and photochemical cyclization: synthesis of a cyclic RGD peptide
Mifune, Yuto; et al, Organic & Biomolecular Chemistry, 2016, 14(47), 11244-11249

Método de produção 3

Condições de reacção
1.1 Reagents: Acetic acid ,  Acetyl chloride ;  rt; 1.5 h, 90 °C
1.2 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  30 min, rt
1.3 Reagents: Trifluoroacetic acid ,  Sodium nitrate ;  0 °C; 30 min, rt
1.4 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, rt
Referência
A rapid and clean synthetic approach to cyclic peptides via micro-flow peptide chain elongation and photochemical cyclization: synthesis of a cyclic RGD peptide
Mifune, Yuto; et al, Organic & Biomolecular Chemistry, 2016, 14(47), 11244-11249

Método de produção 4

Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid
1.2 Reagents: Sulfuric acid ,  Nitric acid
1.3 Reagents: Hydrochloric acid ,  Water Solvents: Ethanol
Referência
5-Bromo-7-nitroindoline
Michael, Katja, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Método de produção 5

Condições de reacção
1.1 Solvents: Dichloromethane
Referência
5-Bromo-7-nitroindoline
Michael, Katja, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
1.2 -
Referência
Wavelength-Selective Caged Surfaces: How Many Functional Levels Are Possible?
San Miguel, Veronica; et al, Journal of the American Chemical Society, 2011, 133(14), 5380-5388

Método de produção 7

Condições de reacção
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
2.1 Catalysts: Chloroplatinic acid Solvents: Isopropanol ;  rt → 80 °C; 80 °C
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
3.2 -
4.1 Reagents: Pyridine Solvents: Dichloromethane ;  24 h, rt
5.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
6.1 Catalysts: Chloroplatinic acid Solvents: Isopropanol ;  rt → 80 °C; 80 °C
7.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
7.2 -
Referência
Wavelength-Selective Caged Surfaces: How Many Functional Levels Are Possible?
San Miguel, Veronica; et al, Journal of the American Chemical Society, 2011, 133(14), 5380-5388

Método de produção 8

Condições de reacção
1.1 Reagents: Acetyl chloride Solvents: Acetic acid ;  rt; 2 h, 90 °C
1.2 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  30 min, rt
1.3 Reagents: Trifluoroacetic acid ,  Sodium nitrate ;  0 °C; 30 min, rt
1.4 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, rt
Referência
The relation between position and chemical composition of bis-indole substituents determines their interactions with G-quadruplex DNA
Prasad, Bagineni ; et al, Chemistry - A European Journal, 2020, 26(43), 9561-9572

Método de produção 9

Condições de reacção
1.1 Catalysts: Chloroplatinic acid Solvents: Isopropanol ;  rt → 80 °C; 80 °C
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
2.2 -
Referência
Wavelength-Selective Caged Surfaces: How Many Functional Levels Are Possible?
San Miguel, Veronica; et al, Journal of the American Chemical Society, 2011, 133(14), 5380-5388

Método de produção 10

Condições de reacção
1.1 Reagents: Acetic acid ;  rt; 1.5 h, 90 °C
2.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  30 min, rt
3.1 Reagents: Trifluoroacetic acid ,  Sodium nitrate ;  0 °C; 30 min, rt
4.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, rt
Referência
A rapid and clean synthetic approach to cyclic peptides via micro-flow peptide chain elongation and photochemical cyclization: synthesis of a cyclic RGD peptide
Mifune, Yuto; et al, Organic & Biomolecular Chemistry, 2016, 14(47), 11244-11249

Método de produção 11

Condições de reacção
1.1 Catalysts: Chloroplatinic acid Solvents: Isopropanol ;  rt → 80 °C; 80 °C
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
2.2 -
3.1 Reagents: Pyridine Solvents: Dichloromethane ;  24 h, rt
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
5.1 Catalysts: Chloroplatinic acid Solvents: Isopropanol ;  rt → 80 °C; 80 °C
6.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
6.2 -
Referência
Wavelength-Selective Caged Surfaces: How Many Functional Levels Are Possible?
San Miguel, Veronica; et al, Journal of the American Chemical Society, 2011, 133(14), 5380-5388

Método de produção 12

Condições de reacção
1.1 Reagents: Acetic acid ,  Water Solvents: Dichloromethane ,  1,4-Dioxane
Referência
5-Bromo-7-nitroindoline
Michael, Katja, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Método de produção 13

Condições de reacção
1.1 Reagents: Trifluoroacetic acid ,  Sodium nitrate ;  0 °C; 30 min, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, rt
Referência
The relation between position and chemical composition of bis-indole substituents determines their interactions with G-quadruplex DNA
Prasad, Bagineni ; et al, Chemistry - A European Journal, 2020, 26(43), 9561-9572

Método de produção 14

Condições de reacção
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
2.1 Catalysts: Chloroplatinic acid Solvents: Isopropanol ;  rt → 80 °C; 80 °C
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
3.2 -
Referência
Wavelength-Selective Caged Surfaces: How Many Functional Levels Are Possible?
San Miguel, Veronica; et al, Journal of the American Chemical Society, 2011, 133(14), 5380-5388

Método de produção 15

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
1.2 -
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  24 h, rt
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
4.1 Catalysts: Chloroplatinic acid Solvents: Isopropanol ;  rt → 80 °C; 80 °C
5.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
5.2 -
Referência
Wavelength-Selective Caged Surfaces: How Many Functional Levels Are Possible?
San Miguel, Veronica; et al, Journal of the American Chemical Society, 2011, 133(14), 5380-5388

Método de produção 16

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, rt
Referência
A rapid and clean synthetic approach to cyclic peptides via micro-flow peptide chain elongation and photochemical cyclization: synthesis of a cyclic RGD peptide
Mifune, Yuto; et al, Organic & Biomolecular Chemistry, 2016, 14(47), 11244-11249

Método de produção 17

Condições de reacção
1.1 Solvents: Dichloromethane
Referência
5-Bromo-7-nitroindoline
Michael, Katja, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Método de produção 18

Condições de reacção
1.1 Solvents: Toluene ,  Tetramethylurea ;  -25 °C
Referência
5-Bromo-7-nitroindoline
Michael, Katja, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Método de produção 19

Condições de reacção
1.1 Reagents: Sodium thiosulfate Solvents: Ethanol ,  Water ;  62 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Chloroform ,  Water
2.1 Reagents: Hexylamine Solvents: Chloroform-d ;  90 min
Referência
Optically Induced Linking of Protein and Nanoparticles to Gold Surfaces
Moth-Poulsen, Kasper; et al, Bioconjugate Chemistry, 2010, 21(6), 1056-1061

Método de produção 20

Condições de reacção
1.1 Solvents: Acetic acid ;  rt; 2 h, 90 °C
2.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  30 min, rt
3.1 Reagents: Trifluoroacetic acid ,  Sodium nitrate ;  0 °C; 30 min, rt
4.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, rt
Referência
The relation between position and chemical composition of bis-indole substituents determines their interactions with G-quadruplex DNA
Prasad, Bagineni ; et al, Chemistry - A European Journal, 2020, 26(43), 9561-9572

Método de produção 21

Condições de reacção
1.1 Reagents: Trifluoroacetic acid ,  Sodium nitrate
1.2 Reagents: Hydrochloric acid Solvents: Methanol
Referência
Light-sensitive protecting groups for amines and alcohols: the photosolvolysis of N-substituted 7-nitroindolines
Hassner, Alfred; et al, Synlett, 2007, (15), 2405-2409

Método de produção 22

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, rt
Referência
The relation between position and chemical composition of bis-indole substituents determines their interactions with G-quadruplex DNA
Prasad, Bagineni ; et al, Chemistry - A European Journal, 2020, 26(43), 9561-9572

Método de produção 23

Condições de reacção
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
3.1 Catalysts: Chloroplatinic acid Solvents: Isopropanol ;  rt → 80 °C; 80 °C
4.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
4.2 -
Referência
Wavelength-Selective Caged Surfaces: How Many Functional Levels Are Possible?
San Miguel, Veronica; et al, Journal of the American Chemical Society, 2011, 133(14), 5380-5388

Método de produção 24

Condições de reacção
1.1 Reagents: Water Solvents: Dichloromethane ,  1,4-Dioxane
Referência
5-Bromo-7-nitroindoline
Michael, Katja, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

5-bromo-7-nitro-indoline Raw materials

5-bromo-7-nitro-indoline Preparation Products

5-bromo-7-nitro-indoline Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:80166-90-1)5-bromo-7-nitro-indoline
A9946
Pureza:99%
Quantidade:25g
Preço ($):355.0